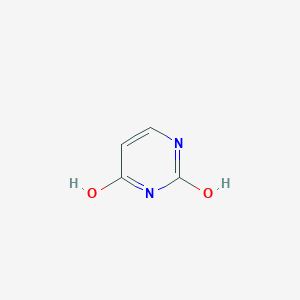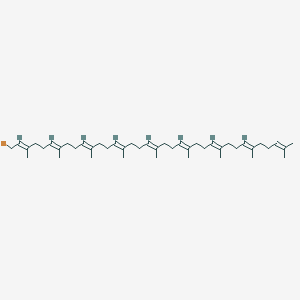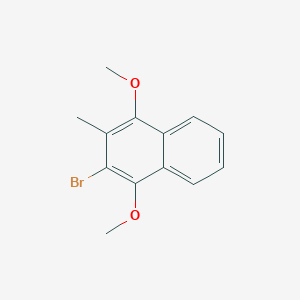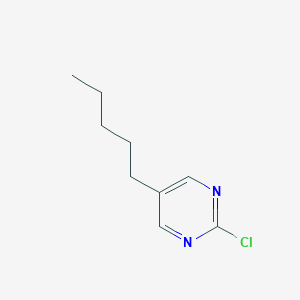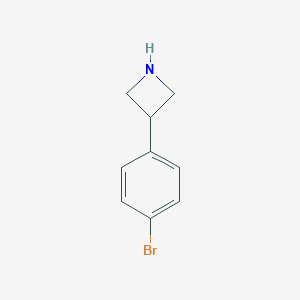
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-, commonly known as Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit the activity of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the formation of a covalent bond between the compound and the active site of the target enzyme or protein. This covalent bond disrupts the normal activity of the enzyme or protein, leading to its inhibition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride depend on the specific enzyme or protein that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride is its ability to selectively inhibit the activity of specific enzymes and proteins. This selectivity can be useful in the development of novel therapeutic agents that target specific disease pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride. One potential direction is the development of novel therapeutic agents that target specific disease pathways. Another potential direction is the study of the compound's potential toxicity and its effects on various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride and its potential applications in scientific research.
Synthesemethoden
The synthesis of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reacted with propargyl bromide to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether, which is subsequently treated with hydrochloric acid to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, and their inhibition can have significant therapeutic effects.
Eigenschaften
CAS-Nummer |
145427-95-8 |
|---|---|
Produktname |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)- |
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-ynoxymethanimine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-13-10-7-9-4-3-5-11(12)8-9;/h1,4,7,12H,3,5-6,8H2;1H/b10-7+; |
InChI-Schlüssel |
WBOUJGLQXVBYAT-HCUGZAAXSA-N |
Isomerische SMILES |
C#CCO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
Kanonische SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
Synonyme |
1-Hydroxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-propynyloxim e hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



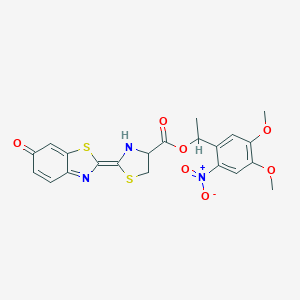
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
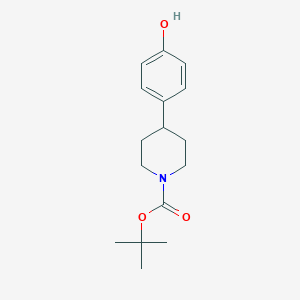
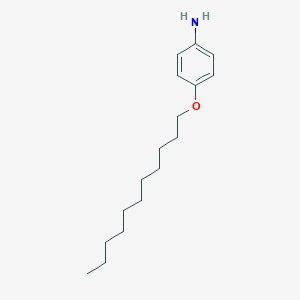

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
